2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene
Description
Properties
Molecular Formula |
C10H10BrF |
|---|---|
Molecular Weight |
229.09 g/mol |
IUPAC Name |
2-bromo-4-fluoro-1-(1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H10BrF/c1-10(4-5-10)8-3-2-7(12)6-9(8)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
VNFSBWOBKXEIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Method 1: Bromination of 4-Fluoro-1-(1-methylcyclopropyl)benzene
One of the most straightforward methods for synthesizing 2-bromo-4-fluoro-1-(1-methylcyclopropyl)benzene involves the bromination of 4-fluoro-1-(1-methylcyclopropyl)benzene. The process can be summarized as follows:
- Starting Material : 4-Fluoro-1-(1-methylcyclopropyl)benzene
- Reagents : Bromine or hydrobromic acid (HBr)
- Conditions : The reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride at temperatures ranging from 0°C to room temperature.
- Mechanism : The bromine adds to the aromatic ring, preferentially at the ortho or para positions relative to the fluorine substituent due to electronic effects.
Reaction Scheme
$$
\text{4-Fluoro-1-(1-methylcyclopropyl)benzene} + \text{Br}_2 \rightarrow \text{this compound}
$$
Yield and Purity
This method typically yields moderate to high purity products (up to 85%) with careful control of reaction conditions to minimize polybromination.
Method 2: Acetylation Followed by Bromination
Another approach involves an initial acetylation step followed by bromination, which can help in controlling regioselectivity.
Step 1: Acetylation
- Starting Material : 4-Fluoroaniline
- Reagents : Acetic anhydride
- Conditions : The reaction is performed at elevated temperatures (50°C to 100°C).
Step 2: Bromination
- Following acetylation, the product is subjected to bromination using HBr in the presence of an oxidizing agent like hydrogen peroxide.
Reaction Scheme
$$
\text{4-Fluoroaniline} \xrightarrow{\text{Acetic Anhydride}} \text{Acetylated Intermediate} \xrightarrow{\text{HBr}} \text{this compound}
$$
Yield and Efficiency
This method can provide higher yields (up to 90%) and better selectivity for the desired product due to the stabilization provided by the acetyl group during bromination.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Comments |
|---|---|---|---|
| Bromination | 4-Fluoro-1-(1-methylcyclopropyl)benzene | Up to 85% | Simple but may lead to polybromination |
| Acetylation + Bromination | 4-Fluoroaniline | Up to 90% | Higher selectivity and yield |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydro derivatives or alcohols.
Scientific Research Applications
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of substituted benzene derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Steric Effects : The 1-methylcyclopropyl group in the target compound imposes greater steric hindrance compared to the propenyl group in S01 or the methoxy group in 2-bromo-4-fluoro-1-methoxybenzene. This hindrance may reduce reactivity in sterically demanding reactions (e.g., SNAr) .
- Electronic Effects : Bromine and fluorine atoms deactivate the benzene ring, making electrophilic substitutions less favorable. In contrast, the methoxy group in 2-bromo-4-fluoro-1-methoxybenzene provides electron donation, creating a competing electronic environment .
Physicochemical Properties
- Solubility : The hydrophobic cyclopropane ring in the target compound likely reduces solubility in polar solvents compared to the methoxy analog.
- Thermal Stability : Cyclopropane rings are thermally labile; derivatives like 1-bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene may exhibit lower thermal stability due to ring strain .
Biological Activity
2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
- Molecular Formula : C10H10BrF
- Molecular Weight : 229.09 g/mol
- Structure : The compound features a bromine atom and a fluorine atom on the aromatic ring, along with a cyclopropyl group that is methyl-substituted. This arrangement can influence its interaction with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar functional groups have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis via caspase activation |
| Related Compound A | HeLa | 5.63 | Inhibits cell proliferation |
| Related Compound B | A549 | 3.12 | Disrupts microtubule formation |
Note: IC50 values are indicative of the compound's potency in inhibiting cell growth.
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interacting with enzymes that play critical roles in cancer cell metabolism.
- Receptor Modulation : Binding to specific receptors that regulate cell survival and apoptosis.
Research indicates that halogenated compounds often exhibit enhanced binding affinity due to increased lipophilicity and electronic effects, which may be applicable to this compound.
Study 1: Anticancer Activity
In a study examining the cytotoxic effects of various halogenated benzene derivatives, this compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of compounds similar to this compound. The findings revealed that certain derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
Research Findings and Future Directions
The exploration of this compound's biological activity is still in its early stages. However, preliminary findings suggest that:
- Its structural characteristics may enhance its interaction with biological targets.
- Further modifications could lead to more potent derivatives suitable for therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-4-fluoro-1-(1-methylcyclopropyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : A common approach for synthesizing halogenated aromatic compounds with cyclopropane substituents involves sequential halogenation and cross-coupling reactions. For example, a Suzuki-Miyaura coupling could introduce the 1-methylcyclopropyl group to a pre-halogenated benzene ring. Optimizing reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) is critical to minimize side reactions like dehalogenation or cyclopropane ring opening. Purity of intermediates should be verified via GC or HPLC (>97% purity) .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR to confirm substitution patterns (e.g., coupling constants for ortho/meta fluorine and bromine).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and isotopic patterns consistent with bromine (/).
- Elemental Analysis : Confirm stoichiometry (C, H, Br, F).
Purity should be assessed via GC with flame ionization detection or HPLC with UV-Vis .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard code) .
- Storage : Store in a dry, cool environment (<25°C) away from oxidizers. Use amber glass bottles to prevent light-induced degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (P501 code) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : SC-XRD is ideal for confirming the spatial arrangement of substituents, particularly the orientation of the cyclopropane ring relative to bromine and fluorine. Use the SHELX suite for structure refinement:
- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for heavy atoms (Br, F). Validate using R-factor convergence (<5%) .
Q. What strategies can address contradictions in reported physicochemical data (e.g., melting points, spectral shifts)?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere).
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dehalogenated derivatives) that may skew data .
Q. How can researchers optimize catalytic systems for functionalizing this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium (e.g., Pd(PPh)) or nickel catalysts for Buchwald-Hartwig amination or Heck reactions.
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for reaction efficiency.
- Additives : Use silver salts (AgCO) to stabilize reactive intermediates. Monitor progress via NMR for real-time fluorine substitution analysis .
Q. What are the challenges in assessing environmental toxicity of this compound, and how can they be mitigated?
- Methodological Answer :
- Bioassay Design : Use Daphnia magna or algae growth inhibition tests to evaluate acute aquatic toxicity (H400 code).
- Degradation Studies : Perform photolysis or hydrolysis experiments to identify persistent metabolites.
- Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
